

# Octyl Glucose Neopentyl Glycol (OGNG): A Technical Guide to its Solubility and Stability

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## Compound of Interest

Compound Name: *Octyl glucose neopentyl glycol*

Cat. No.: *B10824919*

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## Introduction

**Octyl glucose neopentyl glycol** (OGNG) is a non-ionic detergent belonging to the neopentyl glycol class of amphiphiles. Its unique molecular architecture, featuring two hydrophilic glucose head groups and two hydrophobic octyl chains attached to a central quaternary carbon, confers advantageous properties for the solubilization and stabilization of membrane proteins. This technical guide provides an in-depth overview of the solubility and stability of OGNG, presenting key data, experimental protocols, and conceptual diagrams to aid researchers in its effective application.

## Core Properties of Octyl Glucose Neopentyl Glycol

OGNG is increasingly utilized in structural biology and drug discovery as an alternative to traditional detergents like n-octyl- $\beta$ -D-glucoside (OG). Its design aims to improve protein structural stability and increase the likelihood of successful crystallization. The dual-chain structure allows for denser packing within micelles, which enhances the stability of the detergent-protein complex.

## Quantitative Data Summary

The following tables summarize the key quantitative properties of **Octyl Glucose Neopentyl Glycol** based on available data.

Table 1: Physicochemical Properties of **Octyl Glucose Neopentyl Glycol**

Property	Value	Reference
Molecular Formula	C <sub>27</sub> H <sub>52</sub> O <sub>12</sub>	--INVALID-LINK--
Molecular Weight	568.69 g/mol	--INVALID-LINK--
Critical Micelle Concentration (CMC) in H <sub>2</sub> O	~1.02 mM (0.058%)	--INVALID-LINK--, --INVALID-LINK--
Purity (by HPLC)	≥ 98%	--INVALID-LINK--
Conductance (10% solution in water)	< 100 μS	--INVALID-LINK--

Table 2: Solubility of **Octyl Glucose Neopentyl Glycol**

Solvent	Temperature	Solubility	Reference
Water	20°C	≥ 20% (w/v)	--INVALID-LINK--, --INVALID-LINK--
Dimethyl sulfoxide (DMSO)	Not Specified	250 mg/mL	--INVALID-LINK--
Phosphate-Buffered Saline (PBS)	Not Specified	100 mg/mL (with ultrasonication)	--INVALID-LINK--

Table 3: Recommended Storage and Stability

Condition	Duration
Powder at -20°C	3 years
Powder at 4°C	2 years
In solvent at -80°C	6 months
In solvent at -20°C	1 month

Data compiled from various supplier datasheets. It is recommended to consult the specific product information sheet for the most accurate data.

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducible application of OGNG. The following sections outline methodologies for key experiments.

### Protocol 1: Determination of Aqueous Solubility

This protocol describes a general method for determining the solubility of a non-ionic detergent like OGNG in an aqueous buffer.

Materials:

- **Octyl Glucose Neopentyl Glycol** (powder)
- Deionized water or desired aqueous buffer (e.g., PBS)
- Vortex mixer
- Magnetic stirrer and stir bar
- Centrifuge
- Spectrophotometer or turbidimeter

Methodology:

- **Preparation of Supersaturated Solution:** Add an excess amount of OGNG powder to a known volume of deionized water or buffer at a controlled temperature (e.g., 20°C).
- **Equilibration:** Vigorously mix the solution using a vortex mixer for 1-2 minutes. Following this, allow the solution to stir on a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the suspension at high speed (e.g., 10,000 x g) for 20-30 minutes to pellet the undissolved detergent.

- Quantification: Carefully remove an aliquot of the clear supernatant. The concentration of the dissolved OGNG can be determined by various methods:
  - Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid.
  - Spectrophotometry: If a suitable chromophore is present or can be complexed, measure the absorbance at a specific wavelength.
  - Turbidimetry: Measure the turbidity of the solution, which correlates with the concentration of dissolved material.
- Calculation: Express the solubility as a percentage (w/v) or in molarity.

## Protocol 2: Stability Assessment by Monitoring Protein Integrity

The primary function of OGNG is to maintain the stability of membrane proteins. This protocol outlines a general workflow to assess this.

Materials:

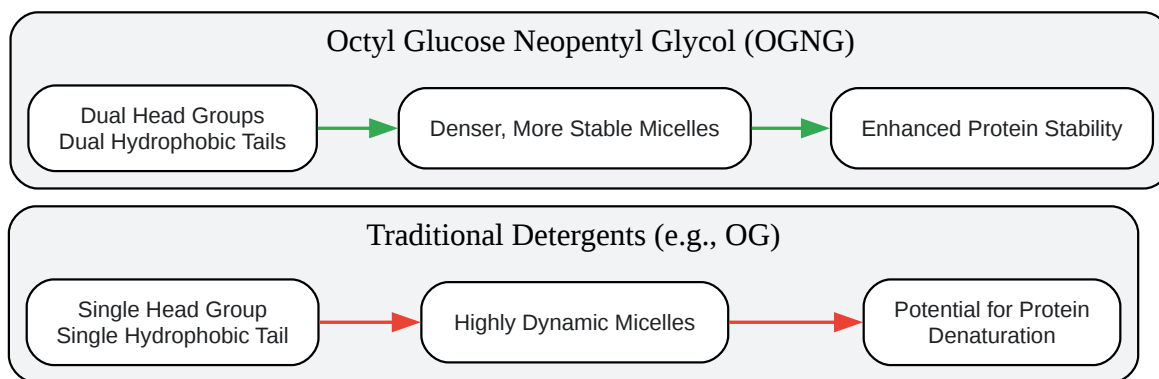
- Membrane fraction containing the protein of interest
- **Octyl Glucose Neopentyl Glycol (OGNG)**
- Control detergent (e.g., DDM, OG)
- Appropriate buffer solutions
- Radiolabeled ligand or antibody for functional assays
- SDS-PAGE and Western blotting reagents
- Size-exclusion chromatography (SEC) system

Methodology:

- **Solubilization:** Resuspend the membrane pellet in a buffer containing OGNG at a concentration above its CMC (e.g., 1-2% w/v). Incubate with gentle agitation for 1-2 hours at 4°C. Perform the same with a control detergent.
- **Clarification:** Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet unsolubilized material.
- **Time-Course Incubation:** Aliquot the supernatant and incubate at a specific temperature (e.g., room temperature or 37°C) for various time points (e.g., 0, 24, 48, 72 hours).
- **Functional Stability Assay:** At each time point, assess the functional integrity of the protein. For a receptor, this can be done by measuring its ability to bind a specific radiolabeled ligand.
- **Structural Stability Assessment (SEC):** Analyze the aggregation state of the protein at each time point using size-exclusion chromatography. A stable protein will elute as a monodisperse peak.
- **Structural Stability Assessment (SDS-PAGE):** Analyze the protein by SDS-PAGE and Western blotting to check for degradation products.
- **Data Analysis:** Plot the remaining functional activity or the percentage of monodisperse protein against time to compare the stabilizing effect of OGNG versus the control detergent.

## Visualizations

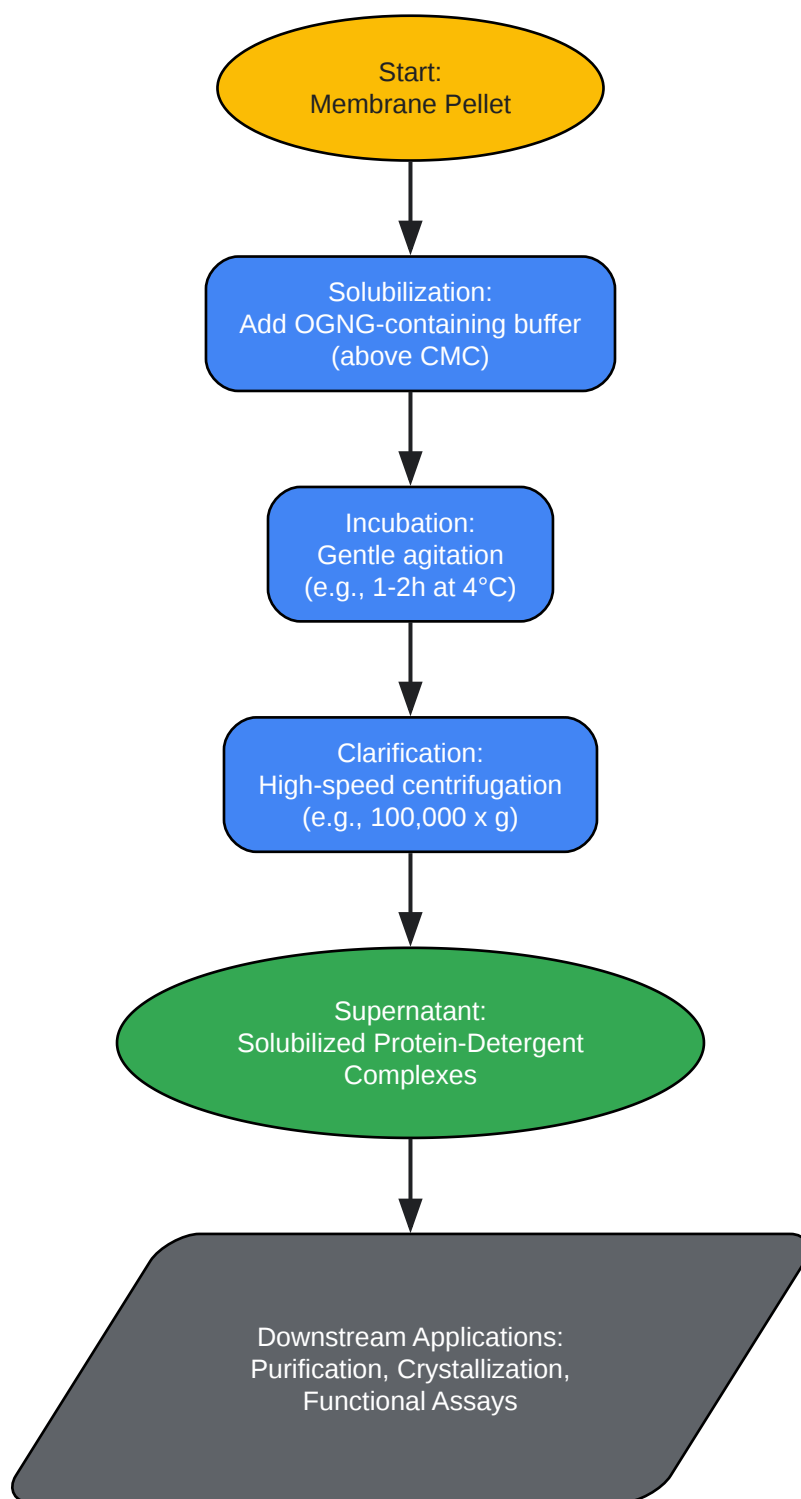
### Logical Relationship: Advantages of OGNG over Traditional Detergents



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Caption: Structural differences leading to enhanced stability with OGNG.

## Experimental Workflow: Membrane Protein Solubilization and Stabilization



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Caption: A typical workflow for membrane protein extraction using OGNG.

## Conclusion

**Octyl glucose neopentyl glycol** offers significant advantages for the study of membrane proteins due to its superior stabilizing properties compared to many traditional detergents. Its high aqueous solubility and well-defined critical micelle concentration make it a versatile tool for researchers. By understanding its physicochemical properties and employing robust experimental protocols, scientists and drug development professionals can effectively leverage OGNG to advance their research in structural biology and beyond.

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